4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Overview
Description
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused ring system that includes pyrazole and triazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this pathway disruption can vary depending on the specific cellular context.
Result of Action
The primary result of this compound’s action is the inhibition of cell division due to cell cycle arrest . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s efficacy against different types of cancer cells and its potential side effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-phenyl-1H-pyrazole-5-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or triazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole or triazine rings.
Scientific Research Applications
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is evaluated for its therapeutic potential. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: This compound is structurally similar but differs in the position of the phenyl group.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, but with different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but additional fused rings, leading to different chemical and biological properties.
Uniqueness
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c1-9-12(7-14)16-17-13-11(8-15-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNTTOKZQVQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169617 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-47-8 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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